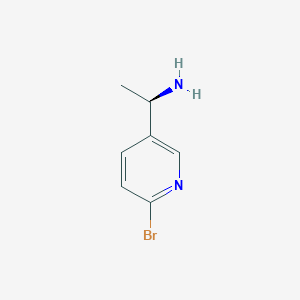

(R)-1-(6-Bromopyridin-3-YL)ethanamine

Description

Overview of Pyridine (B92270) Derivatives as Chiral Building Blocks and Ligands in Asymmetric Catalysis

The pyridine ring is a privileged heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and functional materials. When combined with a chiral amine, the resulting pyridyl amine derivatives become highly valuable chiral building blocks and ligands for asymmetric catalysis. The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts, and its electronic properties can be readily tuned through substitution. This modulation allows for the fine-tuning of the catalyst's reactivity and selectivity. As chiral ligands, pyridine derivatives can create a chiral environment around a metal center, enabling the enantioselective transformation of prochiral substrates. Furthermore, the pyridine moiety can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for stereochemical control. The versatility of pyridine derivatives makes them a cornerstone in the design of novel asymmetric catalytic systems.

Academic Significance of (R)-1-(6-Bromopyridin-3-YL)ethanamine within Chiral Pyridyl Amine Research

This compound has garnered significant academic and industrial interest primarily due to its role as a key intermediate in the synthesis of several targeted therapies. This chiral amine is a crucial building block for the production of kinase inhibitors such as Pralsetinib and Cabozantinib, as well as other antiviral drugs . The presence of the bromine atom on the pyridine ring provides a handle for further functionalization, typically through cross-coupling reactions, allowing for the construction of more complex molecular architectures. The specific (R)-configuration of the ethylamine (B1201723) side chain is essential for the desired biological activity of the final drug molecules.

The academic significance of this compound lies in its utility as a stereochemically defined building block that enables the efficient and stereoselective synthesis of complex pharmaceutical agents. Research in this area often focuses on developing efficient and scalable syntheses of this compound itself, as its enantiopurity is critical. The compound serves as a testament to the power of using pre-functionalized chiral building blocks to access medicinally relevant and structurally complex targets.

Below is a table detailing the key properties of this compound:

| Property | Value |

| IUPAC Name | (1R)-1-(6-bromopyridin-3-yl)ethan-1-amine |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| CAS Number | 1212942-90-9 |

| Appearance | Not specified in available literature |

| Chirality | (R)-enantiomer |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(6-bromopyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGGCXWSBTVYEV-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212942-90-9 | |

| Record name | (1R)-1-(6-bromopyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 6 Bromopyridin 3 Yl Ethanamine and Analogous Chiral Pyridyl Amines

Enantioselective Synthesis Strategies for α-Chiral Pyridyl Ethanamine Derivatives

The development of efficient and highly selective methods for the synthesis of α-chiral pyridyl ethanamine derivatives has been a major focus of chemical research. These strategies aim to control the stereochemistry at the carbon atom bearing the amino group, leading to the desired enantiomerically pure or enriched products.

Asymmetric Catalytic Hydrogenation of Imines and Precursors

Asymmetric catalytic hydrogenation of imines and their precursors is a powerful and atom-economical method for the synthesis of chiral amines. This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral catalyst, which directs the formation of one enantiomer over the other.

Transition metals, particularly those from the platinum group, have been extensively used to catalyze the asymmetric hydrogenation of imines. Rhodium, iridium, and palladium complexes, when combined with chiral ligands, have demonstrated remarkable efficiency and enantioselectivity in these transformations.

Rhodium (Rh): Rhodium-based catalysts have been successfully employed in the asymmetric hydrogenation of unprotected N-H imines. The use of a Rh/bisphosphine-thiourea catalytic system has shown high yields and enantioselectivities (up to 97% yield and 95% ee) for the synthesis of chiral amines. nih.gov Control experiments and NMR studies suggest that the mechanism involves the formation of catalytic chloride-bound intermediates through a dual hydrogen-bonding interaction. nih.gov The hydrogenation is believed to proceed via an imine pathway, as supported by deuteration experiments. nih.gov For instance, the hydrogenation of various 2-pyridine ketones, precursors to the corresponding imines, has been achieved with excellent enantioselectivities (up to 99% ee) using a [Rh(COD)Binapine]BF4 catalyst under mild conditions. nih.gov

Iridium (Ir): Iridium catalysts have proven to be highly effective for the asymmetric hydrogenation of pyridyl-containing imines, which are often challenging substrates due to the coordinating nature of the pyridine (B92270) nitrogen that can lead to catalyst deactivation. A significant breakthrough was the development of iridium catalysts with chiral spiro phosphine-oxazoline ligands for the highly efficient asymmetric hydrogenation of cyclic imines bearing a pyridyl group. acs.orgnih.govacs.org The introduction of a substituent at the ortho-position of the pyridyl ring was found to be crucial for success, as it reduces the coordinating ability of the pyridine nitrogen, leading to excellent enantioselectivity. nih.govacs.org This methodology provides a direct route to chiral nicotine (B1678760) analogues and can be performed on a gram scale. acs.org

Palladium (Pd): Palladium-catalyzed asymmetric hydrogenation is a versatile method for the synthesis of chiral amines from activated imines. dicp.ac.cn The use of an electron-withdrawing group on the imine nitrogen is often necessary to achieve high reactivity. For example, N-diphenylphosphinyl and N-tosyl ketimines have been hydrogenated with high enantioselectivities using palladium complexes with chiral bisphosphine ligands such as (S)-SegPhos and (S)-SynPhos. dicp.ac.cn The choice of solvent, such as trifluoroethanol (TFE), and a weakly coordinating anion are also important factors for achieving high conversion rates. While simple imines are challenging substrates for palladium catalysts, the addition of a Brønsted acid can activate the substrate and reduce its inhibitory effect on the catalyst. dicp.ac.cn

Table 1: Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines for Chiral Pyridyl Amine Synthesis

| Metal Catalyst | Chiral Ligand | Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Reference |

| [Rh(COD)Binapine]BF4 | Binapine | 2-Pyridine Ketones | Chiral 2-Pyridine Alcohols | Up to 99% | High | nih.gov |

| Rh/bisphosphine-thiourea | Bisphosphine-thiourea | Unprotected N-H Imines | Chiral Amines | Up to 95% | Up to 97% | nih.gov |

| Iridium Complex | Spiro Phosphine-Oxazoline | 2-Pyridyl Cyclic Imines | Chiral Nicotine Analogues | High | High | acs.orgnih.govacs.org |

| Pd(CF3CO2)2 | (S)-SegPhos | N-Diphenylphosphinyl Ketimines | Chiral Amines | 87-99% | Good | dicp.ac.cn |

| Pd(CF3CO2)2 | (S)-SynPhos | N-Tosyl Ketimines | Chiral Amines | 88-97% | Good | dicp.ac.cn |

The design of the chiral ligand is paramount in achieving high enantioselectivity in transition metal-catalyzed asymmetric hydrogenation. The ligand creates a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

For rhodium-catalyzed hydrogenations, bisphosphine-thiourea ligands have been shown to be effective. The thiourea (B124793) moiety is believed to play a role in anion binding, which influences the catalytic cycle. nih.gov In the case of iridium-catalyzed hydrogenations of pyridyl imines, chiral spiro phosphine-oxazoline ligands have been particularly successful. acs.orgnih.govacs.org The rigid spirocyclic backbone of these ligands creates a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction.

In palladium-catalyzed systems, electron-rich bisphosphine ligands like SegPhos and SynPhos have demonstrated high performance in the hydrogenation of activated imines. dicp.ac.cn The electronic and steric properties of these ligands are crucial for both the reactivity and selectivity of the catalyst. The development of new and improved chiral ligands continues to be an active area of research, aiming to broaden the substrate scope and improve the efficiency of asymmetric hydrogenation reactions.

Biocatalytic Approaches and Enzymatic Kinetic Resolutions for Chiral Ethanamines

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes, such as lipases and transaminases, can catalyze reactions with high enantioselectivity under mild conditions.

Enzymatic kinetic resolution is a widely used technique for separating a racemic mixture of chiral amines. tudelft.nl This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. Lipases are commonly used for this purpose, often in acylation reactions where one enantiomer of the amine is selectively acylated. For instance, the kinetic resolution of racemic 1-(2-pyridyl)ethanols, which are precursors to the corresponding amines, has been achieved through lipase-catalyzed enantioselective acetylation. researchgate.net

A significant advancement in this area is dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of the desired enantiomerically pure product.

Transaminases are another class of enzymes that are increasingly used for the asymmetric synthesis of chiral amines. They catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess. This approach has been successfully applied to the synthesis of various chiral amines for pharmaceutical applications. researchgate.net

Table 2: Biocatalytic Approaches for Chiral Pyridyl Amine Synthesis

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lipase | Kinetic Resolution (Acetylation) | Racemic 1-(2-Pyridyl)ethanols | (R)- or (S)-1-(2-Pyridyl)ethanol | High | researchgate.net |

| Lipase (CAL-B) | Kinetic Resolution (Amidation) | Racemic Amines | Enantiopure Amines and Amides | >99% | mdpi.com |

| Transaminase | Asymmetric Synthesis | Ketones | Chiral Amines | High | researchgate.net |

Reductive Amination Routes to Chiral Pyridyl Amines

Reductive amination is a versatile and widely used method for the synthesis of amines. The asymmetric version of this reaction provides a direct route to chiral amines from prochiral ketones or aldehydes. This transformation can be performed in a single step by reacting the carbonyl compound with an amine source and a reducing agent in the presence of a chiral catalyst.

Transition metal catalysts, particularly those based on iridium, have been developed for direct asymmetric reductive amination. Chiral half-sandwich iridium catalysts derived from chiral pyridine ligands have shown promise in the transfer hydrogenative direct asymmetric reductive amination (THDARA). These catalysts, using a mixture of formic acid and triethylamine (B128534) as the hydrogen source, can produce a wide range of α-chiral (hetero)aryl amines with high yields and enantioselectivities under mild conditions.

Chiral Auxiliary-Mediated Syntheses of Pyridyl Amine Derivatives

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of pyridyl amine synthesis, a chiral auxiliary can be attached to the nitrogen atom of an imine or a related precursor. The steric bulk and stereochemistry of the auxiliary then guide the approach of a nucleophile or a reducing agent to one face of the molecule, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary provides the desired chiral amine.

For example, (S)-1-phenylethylamine has been used as a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. Oxazolidinones, popularized by David A. Evans, are another class of widely used chiral auxiliaries that have been applied to a variety of asymmetric transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net Pseudoephedrine and pseudoephenamine are also effective chiral auxiliaries for asymmetric alkylation reactions. nih.gov In a novel approach, oxazolidinones have been used as traceless chiral auxiliaries in the interrupted hydrogenation of pyridines to synthesize enantioenriched δ-lactams, which can be further converted to chiral amino acids. researchgate.netresearchgate.net

Table 3: Chiral Auxiliary-Mediated Synthesis of Chiral Amine Derivatives

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio/Excess | Reference |

| (S)-1-Phenylethylamine | Asymmetric Synthesis | - | High | |

| Oxazolidinone | Interrupted Hydrogenation | Oxazolidinone-substituted Pyridines | High | researchgate.netresearchgate.net |

| Pseudoephenamine | Asymmetric Alkylation | Amides | High | nih.gov |

Synthetic Routes to Bromopyridine Precursors for (R)-1-(6-Bromopyridin-3-YL)ethanamine

Preparation of 1-(6-Bromopyridin-3-yl)ethanol (B190142) and Related Ketones

A primary and direct precursor to chiral amines like this compound is the corresponding chiral alcohol, (R)-1-(6-bromopyridin-3-yl)ethanol, which can be derived from the prochiral ketone, 1-(6-bromopyridin-3-yl)ethanone. The synthesis of this ketone and its subsequent reduction are foundational steps in many synthetic pathways.

The ketone, 1-(6-bromopyridin-3-yl)ethanone, serves as a versatile intermediate. sigmaaldrich.com Its preparation is a key starting point, and its subsequent reduction to the corresponding alcohol, 1-(6-bromopyridin-3-yl)ethanol, provides the direct precursor for asymmetric amination or resolution processes. A common and high-yielding method for this reduction involves the use of sodium borohydride (B1222165) in an ethanol (B145695) solution. chemicalbook.com This reaction is typically rapid, proceeding smoothly at room temperature to yield the desired alcohol. chemicalbook.com For instance, treating 3-acetyl-6-bromopyridine (an alternative name for the ketone) with sodium borohydride in a mixture of ethanol and water results in the formation of 1-(6-bromopyridin-3-yl)ethanol in high yield. chemicalbook.com

The table below summarizes a typical procedure for the reduction of 1-(6-bromopyridin-3-yl)ethanone.

| Reactant | Reagent | Solvent | Time | Temperature | Product | Yield | Reference |

| 1-(6-Bromopyridin-3-yl)ethanone | Sodium borohydride | Ethanol/Water | 30 min | Room Temp. | 1-(6-Bromopyridin-3-yl)ethanol | 97% | chemicalbook.com |

This interactive table summarizes the reduction reaction. Click on column headers to explore.

The synthesis of related ketone precursors, such as those used in the preparation of the drug Etoricoxib, also highlights palladium-catalyzed coupling methodologies to construct complex aryl ketones. google.com While not directly synthesizing the bromopyridyl ketone, these methods demonstrate the broader applicability of cross-coupling reactions in assembling the core structures of pharmaceutical intermediates. google.com

Selective Metal-Halogen Exchange and Functionalization of Dibromopyridines

The selective functionalization of dibromopyridines via metal-halogen exchange is a powerful strategy for introducing substituents at specific positions, thereby creating precursors for chiral amines. acs.orgacs.org This method relies on the differential reactivity of bromine atoms on the pyridine ring, allowing one halogen to be exchanged for a metal (typically lithium or magnesium), followed by quenching with an electrophile. wikipedia.org

The lithium-halogen exchange reaction is a kinetically controlled process frequently used to prepare aryl- and vinyllithium (B1195746) reagents. wikipedia.org The rate of exchange is influenced by the stability of the resulting carbanion intermediate and generally follows the trend I > Br > Cl. wikipedia.org For dibromopyridines, the position of the bromine atom significantly affects its reactivity towards organolithium reagents like n-butyllithium. This allows for selective monolithiation. For example, an efficient preparation of 2-bromo-6-lithiopyridine has been developed from 2,6-dibromopyridine (B144722). acs.org

Recent advancements have focused on developing more practical and selective protocols that avoid cryogenic temperatures. One such method employs a combination of an isopropylmagnesium Grignard reagent (i-PrMgCl) and n-butyllithium (n-BuLi). nih.gov This approach can overcome issues of intermolecular quenching that occur when using alkyllithium reagents alone, especially on substrates with acidic protons. nih.gov The initial reaction with the Grignard reagent can form a magnesium intermediate, which then facilitates a more selective subsequent bromine-lithium exchange. nih.gov This strategy offers high regioselectivity, often guided by chelation effects from adjacent functional groups. nih.gov

The table below outlines key aspects of metal-halogen exchange on brominated pyridines.

| Substrate | Reagent(s) | Key Feature | Application | Reference(s) |

| 2,5-Dibromopyridine | Butyllithium | Selective monolithiation | Preparation of disubstituted pyridines | acs.orgacs.org |

| Dibrominated arenes | i-PrMgCl and n-BuLi | Non-cryogenic conditions, high selectivity | Functionalization of heterocycles with acidic protons | nih.gov |

| Aryl Halides | Organolithium | Intramolecular cyclization (Parham cyclization) | Heterocycle formation | wikipedia.org |

This interactive table compares different metal-halogen exchange methodologies.

Regioselective C-N Bond-Forming Reactions on Bromopyridine Systems

Directly forming a carbon-nitrogen bond on the bromopyridine skeleton is another crucial approach to synthesizing precursors for chiral amines. Regioselective C-N cross-coupling reactions, such as the Buchwald-Hartwig and Goldberg aminations, allow for the controlled introduction of amino groups. researchgate.netnih.gov

A significant challenge in working with substrates like 2,6-dibromopyridine is achieving monosubstitution, as the synthesis of unsymmetrical 2,6-disubstituted pyridines is often complicated. researchgate.net However, practical and efficient protocols using copper-catalyzed C-N bond-forming reactions have been developed to selectively couple a range of amines with 2,6-dibromopyridine. researchgate.netresearchgate.net This method provides excellent control over the selectivity, allowing for the isolation of 6-substituted 2-bromopyridine (B144113) compounds, which are valuable intermediates. researchgate.netresearchgate.net The choice of copper source, ligand, and solvent is critical for optimizing the reaction and minimizing the formation of disubstituted products. researchgate.net

The Goldberg reaction, another copper-catalyzed process, offers an economical route for the synthesis of N-substituted aminopyridines from bromopyridines. nih.gov For example, 2-bromopyridine can be coupled with various secondary N-alkyl(aryl)formamides using a catalyst generated in situ from CuI and 1,10-phenanthroline (B135089). nih.gov The resulting intermediate can be cleaved to yield the desired 2-alkyl(aryl)aminopyridines in high yields. nih.gov Ruthenium-based catalytic systems have also been employed for domino reactions that include a Buchwald-Hartwig-type C-N bond formation step, further expanding the toolkit for synthesizing complex pyridine derivatives. mdpi.com

The following table provides examples of regioselective C-N bond-forming reactions on bromopyridine systems.

| Substrate | Amine/Amide | Catalyst System | Reaction Type | Product Type | Reference(s) |

| 2,6-Dibromopyridine | Various amines | Copper(I) iodide / Ligand | Selective C-N Cross-Coupling | 6-Amino-2-bromopyridines | researchgate.netresearchgate.net |

| 2-Bromopyridine | Secondary formamides | CuI / 1,10-phenanthroline | Goldberg Reaction | 2-Alkyl(aryl)aminopyridines | nih.gov |

| 2-Bromopyridines | Carbonate/Pivalate | Ru(II) complex | Domino C-O/C-N Formation | N-Pyridylpyridones | mdpi.com |

This interactive table showcases different C-N bond-forming reactions.

Advanced Characterization and Spectroscopic Elucidation of Chiral Pyridyl Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the complete assignment of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of (R)-1-(6-Bromopyridin-3-YL)ethanamine, the protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region. The proton at the C2 position typically resonates at the lowest field (highest ppm value) due to its proximity to the electronegative nitrogen atom. The other two ring protons will also have characteristic chemical shifts and coupling patterns that confirm their relative positions. The methine proton (CH) of the ethylamine (B1201723) side chain appears as a quartet, coupled to the three protons of the adjacent methyl group. The methyl group (CH₃) protons, in turn, appear as a doublet, coupled to the single methine proton. The amine (NH₂) protons can appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule. The carbon atom bonded to the bromine (C6) is significantly influenced by the halogen's electronegativity and isotopic properties. The chemical shifts of the other pyridine carbons confirm the substitution pattern, while the signals for the methine and methyl carbons of the ethylamine side chain appear in the aliphatic region of the spectrum. docbrown.inforsc.org

Determining the absolute stereochemistry (the (R) configuration) often requires more advanced NMR techniques. One common method involves the use of a chiral derivatizing agent (CDA), such as Mosher's acid or its derivatives. rsc.org Reacting the amine with a CDA forms diastereomers, which, unlike enantiomers, have different physical properties and are therefore distinguishable by NMR. The chemical shifts of the protons near the newly formed chiral center will differ between the two diastereomers, and analysis of these differences allows for the unambiguous assignment of the absolute configuration of the original amine. frontiersin.orgoup.comresearchgate.net

Table 1: Representative ¹H NMR Data for 1-(6-Bromopyridin-3-YL)ethanamine Moiety Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and experimental conditions.

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Pyridine H-2 | Doublet | ~8.3-8.5 | ~2-3 |

| Pyridine H-4 | Doublet of Doublets | ~7.6-7.8 | ~8-9, ~2-3 |

| Pyridine H-5 | Doublet | ~7.4-7.6 | ~8-9 |

| Ethylamine CH | Quartet | ~4.1-4.3 | ~6-7 |

| Amine NH₂ | Broad Singlet | Variable | N/A |

| Ethylamine CH₃ | Doublet | ~1.4-1.6 | ~6-7 |

Table 2: Representative ¹³C NMR Data for 1-(6-Bromopyridin-3-YL)ethanamine Moiety Note: Exact chemical shifts (δ) can vary based on solvent and experimental conditions.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~150-152 |

| Pyridine C-3 | ~140-142 |

| Pyridine C-4 | ~138-140 |

| Pyridine C-5 | ~128-130 |

| Pyridine C-6 | ~141-143 |

| Ethylamine CH | ~49-51 |

| Ethylamine CH₃ | ~24-26 |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. news-medical.net For this compound (C₇H₉BrN₂), HRMS would detect the molecular ion [M+H]⁺. A key feature in the mass spectrum of a bromine-containing compound is the presence of two major peaks for the molecular ion, separated by two mass units ([M]⁺ and [M+2]⁺), with nearly equal intensity. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. nih.gov This characteristic isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (C₇H₁₀BrN₂⁺) | Observed Isotopic Peaks |

| [M+H]⁺ | 201.0027 | [M+H]⁺ and [M+2+H]⁺ in ~1:1 ratio |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays several characteristic absorption bands.

The primary amine (NH₂) group gives rise to two distinct, medium-intensity stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comlibretexts.org The presence of two bands, corresponding to symmetric and asymmetric stretching modes, is characteristic of a primary amine. An N-H bending vibration is also typically observed around 1650-1580 cm⁻¹. The aromatic pyridine ring shows characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic ring appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. The C-N stretching of the aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com Finally, the C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, usually below 700 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 | Medium (two bands) |

| Aromatic C-H Stretch | Pyridine Ring | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl Group | < 3000 | Medium |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium |

| C=C and C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |

| C-Br Stretch | Bromo Group | < 700 | Medium to Strong |

X-ray Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure Determination

While NMR with chiral derivatizing agents can establish absolute configuration, X-ray single-crystal diffraction is the gold standard for its unambiguous determination. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the three-dimensional arrangement of atoms within the crystal lattice.

For a chiral molecule like this compound, this method can directly determine the absolute configuration without the need for chemical modification. By analyzing the anomalous dispersion of X-rays by the atoms (especially heavier atoms like bromine), the absolute spatial arrangement can be established, confirming whether the enantiomer is (R) or (S). nih.gov Furthermore, the analysis provides precise bond lengths, bond angles, and torsion angles. It also reveals the solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding involving the amine group and the pyridine nitrogen, or π–π stacking interactions between pyridine rings. iucr.orgmdpi.comnih.gov Such information is invaluable for understanding the physical properties of the compound in its solid form.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. phenomenex.com This technique utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation. phenomenex.com

For the analysis of chiral amines like this compound, various types of CSPs can be effective. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose (B213188) or amylose) are widely used. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are different for the two enantiomers as they fit into the chiral environment of the CSP. nih.gov

A typical chiral HPLC method would involve dissolving the sample in a suitable mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) and injecting it onto the chiral column. The separated enantiomers are then detected, usually by UV absorbance, as they elute from the column. The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. This analysis is crucial for quality control in asymmetric synthesis, ensuring the stereochemical purity of the final product. rsc.org

Reactivity and Synthetic Transformations Involving R 1 6 Bromopyridin 3 Yl Ethanamine

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C-6 position of the pyridine (B92270) ring in (R)-1-(6-bromopyridin-3-yl)ethanamine is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, facilitates this type of reaction, particularly at positions ortho and para to the ring nitrogen. In this molecule, the bromine is at an activated position (ortho to the nitrogen), making it a viable leaving group for substitution by various nucleophiles. wikipedia.orgyoutube.com

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring, including the electronegative nitrogen atom, which enhances its stability. youtube.com Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Common nucleophiles used in these reactions with halopyridines include amines, alkoxides, and thiolates. For instance, the reaction with amines can be used to introduce a new amino substituent at the 6-position of the pyridine ring. clockss.orgchemistryguru.com.sg The reaction conditions, such as temperature, solvent, and the presence of a base, can significantly influence the reaction rate and yield. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Bromopyridines

| Nucleophile | Product | Reaction Conditions | Reference |

| Ammonia | 6-Aminopyridine derivative | Ethanolic solution, heat, pressure | clockss.org |

| Primary/Secondary Amine | 6-(Alkylamino/Dialkylamino)pyridine derivative | Heat, base (e.g., K2CO3), solvent (e.g., DMF) | youtube.com |

| Methoxide ion | 6-Methoxypyridine derivative | Sodium methoxide, methanol, heat | youtube.com |

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridyl Amine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromopyridine moiety of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. organic-chemistry.org This reaction is widely used to form C-C bonds, particularly for the synthesis of biaryl compounds. The 6-bromo-3-substituted pyridine core of this compound can be effectively coupled with various aryl- or heteroarylboronic acids to introduce a wide range of substituents at the 6-position. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyridine to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple, regenerating the Pd(0) catalyst and forming the final biaryl product.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. mdpi.comresearchgate.netvu.nl

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol (B145695)/H2O | Reflux | 95 | organic-chemistry.org |

| 3-Bromopyridine | Phenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane | 80 | 88 | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DMF/H2O | 110 | 92 | mdpi.com |

The copper-catalyzed C-N cross-coupling reaction, often referred to as the Ullmann condensation or Goldberg reaction, is a classical method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine, amide, or other nitrogen nucleophile. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to N-arylated products. In the context of this compound, the primary amine can act as the nucleophile, reacting with various aryl halides to yield N-aryl derivatives.

Conversely, the bromopyridine moiety can serve as the electrophilic partner in a coupling reaction with other amines. mdpi.com Modern Ullmann-type reactions often employ copper(I) catalysts, along with ligands such as 1,10-phenanthroline (B135089) or amino acids like L-proline, which allow for milder reaction conditions compared to the harsh temperatures traditionally required. mdpi.comnih.govnih.gov The reaction typically involves a copper(I) amide intermediate that reacts with the aryl halide. nih.gov

Table 3: Examples of Copper-Catalyzed C-N Cross-Coupling Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Iodobenzene | Aniline | CuI / L-proline | K2CO3 | DMSO | 90 | researchgate.net |

| 2-Bromo-5-iodopyridine | Adamantylamine | CuI / 1,10-phenanthroline | Cs2CO3 | Dioxane | 110 | mdpi.com |

| Aryl Iodides | Primary/Secondary Amines | CuI / N,N-dimethylglycine | K2CO3 | Dioxane | 60-90 | mdpi.com |

Transformations Involving the Primary Amine Functionality

The primary amine group in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

The enantiomeric purity of this compound is often a critical parameter, and its determination typically requires chiral analytical techniques. One common approach is the derivatization of the primary amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatography methods, such as high-performance liquid chromatography (HPLC). scilit.comnih.govresearchgate.netchromatographyonline.com

A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.govsemanticscholar.org The amine reacts with Marfey's reagent via a nucleophilic aromatic substitution, where the amino group displaces the fluorine atom on the dinitrophenyl ring. acs.org This reaction creates a stable covalent bond, and the resulting diastereomeric derivatives can be readily separated by reversed-phase HPLC. nih.govuni-giessen.de The elution order of the diastereomers can often be used to assign the absolute configuration of the original amine.

Other chiral derivatizing agents include Mosher's acid chloride and various chiral isothiocyanates, which form diastereomeric amides and thioureas, respectively. wikipedia.org

The primary amine of this compound readily reacts with isothiocyanates (R-N=C=S) and isocyanates (R-N=C=O) to form the corresponding thiourea (B124793) and urea (B33335) derivatives, respectively. mdpi.com These reactions are typically straightforward nucleophilic additions of the amine to the central carbon atom of the heterocumulene.

The reaction with an isothiocyanate yields a thiourea, a class of compounds with significant applications in medicinal chemistry and organocatalysis. researchgate.netorganic-chemistry.org The synthesis is often carried out by simply mixing the amine and the isothiocyanate in a suitable solvent at room temperature or with gentle heating. researchgate.net

Similarly, reaction with an isocyanate produces a urea derivative. organic-chemistry.org This transformation is a common method for synthesizing both symmetrical and unsymmetrical ureas and is widely employed in the pharmaceutical industry. asianpubs.orgbeilstein-journals.orgnih.govgoogle.com The reaction is generally high-yielding and proceeds under mild conditions.

Table 4: Synthesis of Thiourea and Urea Derivatives from a Primary Amine

| Reagent | Product Type | General Reaction Conditions | Reference |

| Phenyl isothiocyanate | N,N'-disubstituted thiourea | Dichloromethane, room temperature | researchgate.net |

| Benzyl isothiocyanate | N,N'-disubstituted thiourea | Dichloromethane or tert-butanol, room temperature | researchgate.net |

| Aryl isocyanate | N,N'-disubstituted urea | Acetone, room temperature to 40°C | asianpubs.org |

| Alkyl isocyanate | N,N'-disubstituted urea | Acetonitrile, 70°C, microwave irradiation | beilstein-journals.orgnih.gov |

Stereoselective Reactions Leveraging the Chiral α-Carbon

The molecule this compound possesses a key structural feature in its chiral α-carbon, the carbon atom bonded to the amino group. This stereocenter is fundamental to its potential applications in asymmetric synthesis, where the goal is to influence the formation of new stereocenters in a predictable and controlled manner. Chiral amines are a well-established class of compounds in organic synthesis, often employed as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves. The specific application of this compound in stereoselective reactions where its chiral center directs the stereochemical outcome is not extensively documented in publicly available scientific literature. However, based on the established principles of asymmetric synthesis and the reactivity of analogous chiral amines, its potential in this domain can be outlined.

One of the primary hypothetical applications of this compound is as a chiral auxiliary . In this role, the chiral amine would be temporarily attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary would then direct the approach of a reagent to one of the two faces of the prochiral molecule, leading to the formation of one diastereomer in excess. Following the reaction, the chiral auxiliary would be cleaved from the product, having served its purpose of inducing chirality. For example, the amine could be converted into an amide or an imine with a prochiral carbonyl or keto compound, respectively. Subsequent nucleophilic addition to the carbonyl or imine double bond would be influenced by the stereochemistry at the α-carbon of the pyridylethylamine moiety.

Another significant potential application is in the synthesis of chiral ligands for transition metal-catalyzed reactions. The nitrogen atom of the pyridine ring and the primary amine offer two potential coordination sites for a metal center. By incorporating the this compound scaffold into a larger molecule, a bidentate or polydentate chiral ligand can be created. When this chiral ligand coordinates to a metal catalyst (e.g., rhodium, iridium, palladium), it creates a chiral environment around the metal. This chiral catalytic complex can then mediate a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions, yielding products with high enantiomeric excess. The stereochemical outcome of these reactions would be dictated by the specific geometry and electronic properties of the chiral ligand derived from the parent amine.

Applications of Chiral Pyridyl Amines in Advanced Organic Synthesis

Role as Chiral Ligands and Organocatalysts in Asymmetric Catalysis

The primary amine and the pyridine (B92270) nitrogen of (R)-1-(6-Bromopyridin-3-YL)ethanamine are strategically positioned to act as a bidentate "pincer" for coordinating to metal centers. This characteristic is fundamental to its use in developing chiral ligands for transition-metal-catalyzed asymmetric reactions. Furthermore, the amine group can be readily converted into other functional groups, such as thioureas, to create powerful organocatalysts.

Chiral P,N ligands, which contain both a phosphorus and a nitrogen atom for metal coordination, are highly effective in asymmetric hydrogenation. Ligands derived from this compound can be synthesized and subsequently used with metals like iridium and rhodium to catalyze the enantioselective reduction of prochiral olefins and imines. nih.govresearchgate.net The steric and electronic properties of these ligands, which can be fine-tuned, create a chiral environment around the metal center, forcing the hydrogen molecule to add to one face of the substrate preferentially. This results in the formation of one enantiomer of the product in high excess. Iridium complexes, in particular, have shown high efficiency for the hydrogenation of unfunctionalized olefins.

For instance, iridium complexes of chiral pyridine-based ligands are effective for the hydrogenation of various substrates, delivering products with high enantioselectivity.

Table 1: Representative Results for Iridium-Catalyzed Asymmetric Hydrogenation of Olefins with Chiral Pyridine-Based Ligands This table presents typical results for this class of reaction and is for illustrative purposes.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (E)-1,2-diphenylpropene | [Ir(COD)L*]BF₄ | >95% | |

| Methyl (Z)-α-acetamidocinnamate | [Ir(COD)L*]BF₄ | 99% | researchgate.net |

L represents a chiral pyridine-based ligand similar to those derived from the title compound.*

Asymmetric allylic substitution is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction. researchgate.net Chiral ligands derived from this compound are well-suited for this transformation, particularly when complexed with palladium or iridium. researchgate.netalbany.edu In these reactions, the metal-ligand complex coordinates to an allylic substrate, forming a π-allyl intermediate. The chiral ligand then directs the incoming nucleophile to one of the two ends of the allyl system, controlling both the regioselectivity and enantioselectivity of the reaction. The development of these reactions has provided access to a wide array of chiral molecules from simple starting materials. researchgate.netnih.gov

Table 2: Representative Data for Pd-Catalyzed Asymmetric Allylic Alkylation This table presents typical results for this class of reaction and is for illustrative purposes.

| Allylic Substrate | Nucleophile | Chiral Ligand Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | P,N-Ligand | 95% | 96% | nih.gov |

The synthesis of advanced chiral ligands from this compound is a key area of research.

Chiral Aminophosphine (B1255530) Ligands: These are readily prepared by reacting the primary amine with a chlorophosphine, such as chlorodiphenylphosphine, to form a P,N-ligand. The resulting aminophosphine ligands possess both a hard nitrogen donor (from the pyridine) and a soft phosphorus donor, making them highly versatile for coordinating with a variety of transition metals, including rhodium, iridium, and palladium. researchgate.net These ligands have proven to be exceptionally effective in asymmetric hydrogenation.

Pyridylidene Amine Ligands: The development of pyridylidene amine ligands represents a more recent advancement. unibe.ch These ligands can be considered a type of N-heterocyclic carbene (NHC) analogue. Their synthesis can be envisioned through N-alkylation of the pyridine ring of a derivative of the title compound, followed by deprotonation to generate the reactive pyridylidene species. The chiral (R)-ethylamine moiety attached to the pyridine backbone imparts the necessary asymmetry for stereoselective catalysis. These ligands exhibit unique electronic properties and steric flexibility, making them promising candidates for new catalytic applications. unibe.ch

Beyond metal catalysis, this compound is a valuable precursor for chiral thiourea (B124793) organocatalysts. These catalysts are synthesized by reacting the primary amine with a suitable isothiocyanate, often one bearing electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The resulting molecule acts as a bifunctional catalyst: the thiourea moiety activates electrophiles through double hydrogen bonding, while the pyridine nitrogen can act as a Lewis or Brønsted base to activate the nucleophile. This dual activation mode is highly effective in a variety of asymmetric transformations, including Michael additions, Mannich reactions, and cycloadditions. rsc.orgresearchgate.net

Table 3: Representative Asymmetric Michael Addition Catalyzed by a Chiral Thiourea This table presents typical results for this class of reaction and is for illustrative purposes.

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Dimethyl malonate | trans-β-Nitrostyrene | 10 | 95% | 94% | rsc.orgresearchgate.net |

Building Blocks for the Construction of Complex Heterocyclic Scaffolds

The inherent structure of this compound makes it an excellent starting material for synthesizing more complex heterocyclic molecules that are prevalent in pharmaceuticals and natural products.

Piperidine (B6355638) Derivatives: The pyridine ring is a common precursor to the piperidine scaffold. Catalytic hydrogenation is the most direct method to convert the aromatic pyridine ring of this compound into the corresponding saturated piperidine ring. This transformation is typically achieved using transition metal catalysts such as rhodium, ruthenium, or platinum under hydrogen pressure. nih.gov The reaction yields (R)-1-(6-bromopiperidin-3-yl)ethanamine, preserving the original stereocenter. This product is a valuable chiral building block for the synthesis of biologically active compounds. ajchem-a.comcore.ac.uk

Pyrrolidine (B122466) Derivatives: The synthesis of pyrrolidine derivatives from this specific precursor is less direct than that of piperidines. It requires more elaborate multi-step synthetic sequences. One potential strategy involves leveraging the bromine atom for a palladium-catalyzed coupling reaction to introduce a functionalized side chain. Subsequent intramolecular cyclization, possibly via reductive amination or another ring-closing strategy, could then be employed to construct the five-membered pyrrolidine ring. Various methods have been developed for the synthesis of substituted pyrrolidines from acyclic precursors. nih.govorganic-chemistry.orgresearchgate.net

Precursors for Polyfunctionalized Pyridine and Fused Pyridine Systems

The dual functionality of this compound, comprising a nucleophilic chiral amine and a pyridine ring activated by a bromine atom, renders it a valuable precursor for synthesizing more complex pyridine derivatives. This strategic combination of reactive sites allows for sequential or tandem reactions to build polyfunctionalized and fused heterocyclic systems.

The bromine atom at the 6-position of the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce diverse substituents onto the pyridine core. nih.govrsc.org The Sonogashira coupling, in particular, has been effectively used for the alkynylation of 2-amino-3-bromopyridines, demonstrating the feasibility of such transformations on similar scaffolds. researchgate.netsemanticscholar.org This allows the introduction of aryl, alkyl, alkynyl, or amino groups, thereby generating a library of polyfunctionalized chiral pyridyl amines from a single precursor.

Interactive Table: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Resulting Structure | Potential Application |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | (R)-1-(6-Arylpyridin-3-yl)ethanamine | Synthesis of biaryl compounds, pharmaceutical intermediates |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | (R)-1-(6-(Alkynyl)pyridin-3-yl)ethanamine | Building blocks for conjugated materials, natural product synthesis |

| Buchwald-Hartwig Amination | Secondary amine (R₂NH) | (R)-1-(6-(Dialkylamino)pyridin-3-yl)ethanamine | Introduction of diverse amino functionalities, ligand synthesis |

| Heck Coupling | Alkene (CH₂=CHR) | (R)-1-(6-(Alkenyl)pyridin-3-yl)ethanamine | Creation of styrenyl-type derivatives |

Furthermore, the chiral ethylamine (B1201723) moiety can participate in cyclization reactions to form fused pyridine systems. Such bicyclic nitrogen-containing heterocycles, like imidazo[1,2-a]pyridines, are prominent scaffolds in medicinal chemistry. researchgate.netnih.govnih.gov A common strategy for their synthesis involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related synthon. While this compound is a 3-pyridylamine, its primary amine can act as a nucleophile to construct a new fused ring. For example, a synthetic route could first involve a cross-coupling reaction at the bromine position, followed by a cyclization step involving the amine group to create novel, rigid, and chiral fused heterocycles. researchgate.netbeilstein-journals.org

Interactive Table: Hypothetical Pathway to Fused Pyridine Systems

| Step | Reaction Type | Reactants | Intermediate/Product | Significance |

| 1 | N-Alkylation | This compound + α-Haloketone (e.g., BrCH₂COR) | N-alkylated intermediate | Introduces the second component for cyclization |

| 2 | Intramolecular Cyclization | N-alkylated intermediate | Fused dihydropyrazine (B8608421) or similar ring system | Formation of a novel bicyclic chiral scaffold |

| 3 | Aromatization (Optional) | Fused dihydropyrazine | Fused pyrazine-pyridine system | Creates a rigid, aromatic fused structure |

Chiral Derivatization Reagents in Analytical Chemistry and Metabolomics

The determination of enantiomeric purity is a critical task in pharmaceutical development, metabolomics, and chemical synthesis. One of the established methods for this purpose is chiral derivatization, where a racemic or enantiomerically enriched analyte is reacted with a highly pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers possess distinct physical properties and can be separated and quantified using standard achiral chromatographic or spectroscopic techniques. bohrium.comresearchgate.net

This compound is a suitable candidate for use as a CDA due to two key features: it is enantiomerically pure, and it possesses a reactive primary amine group. This amine can readily form covalent bonds, typically amides, with analytes containing carboxylic acid functionalities. nih.govmdpi.com The reaction converts a pair of enantiomeric acids into a pair of diastereomeric amides, which can then be resolved.

This technique is widely applied in High-Performance Liquid Chromatography (HPLC). bohrium.comresearchgate.net After derivatization, the resulting diastereomers will exhibit different interactions with the stationary phase of an achiral column (e.g., a standard C18 column), leading to different retention times. The ratio of the peak areas for the two separated diastereomers directly corresponds to the enantiomeric ratio of the original carboxylic acid analyte.

Interactive Table: Hypothetical HPLC Separation of a Racemic Carboxylic Acid using this compound as CDA

| Analyte | Derivatized Diastereomer | Retention Time (min) | Peak Area | Calculated Enantiomeric Ratio |

| (R)-Ibuprofen | (R,R)-Amide | 12.5 | 50,000 | 50% |

| (S)-Ibuprofen | (S,R)-Amide | 14.2 | 50,000 | 50% |

Assumed conditions: Achiral C18 column, isocratic mobile phase. The difference in retention times allows for baseline separation and quantification.

Future Research Directions and Emerging Opportunities for R 1 6 Bromopyridin 3 Yl Ethanamine and Analogues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of chiral amines and their derivatives is often a multi-step process that can generate considerable waste. A major future direction lies in the development of greener, more efficient synthetic routes that adhere to the principles of atom economy—maximizing the incorporation of reactant atoms into the final product.

Future research will likely focus on several key areas:

Biocatalysis and Enzymatic Cascades : The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. bohrium.com One-pot enzymatic cascades, where multiple reaction steps are carried out sequentially in the same vessel, can significantly reduce the need for intermediate purification steps, thus minimizing solvent use and waste generation. acs.org Research into engineering robust enzymes that can accept a wider range of brominated pyridine (B92270) substrates will be crucial.

Catalytic Hydrogenation and Amination : Developing catalytic systems for the direct asymmetric hydrogenation of corresponding ketones or reductive amination of prochiral ketones offers a direct and atom-economical path. Ruthenium-catalyzed asymmetric hydrogenation has already shown promise for producing chiral 2-(pyridin-2-yl)-substituted tetrahydroquinolines with excellent enantioselectivities. rsc.org

Use of Renewable Feedstocks : A long-term goal is to move away from fossil fuel-based starting materials. Research exploring the synthesis of pyridine and piperidine (B6355638) heterocycles from biomass-derived platform chemicals like furfural (B47365) is an emerging field. nih.gov Integrating these bio-based routes with asymmetric methodologies could represent a paradigm shift in sustainable chiral amine production.

| Synthetic Approach | Traditional Method | Sustainable Future Direction | Key Advantages of Future Direction |

|---|---|---|---|

| Chiral Amine Synthesis | Multi-step synthesis with protecting groups, stoichiometric reagents. | One-pot enzymatic cascades using transaminases. bohrium.comacs.org | Reduced waste, high enantioselectivity, mild reaction conditions. |

| Source of Heterocycle | Petrochemical feedstocks. | Biomass-derived platform chemicals (e.g., furfural). nih.gov | Renewable sourcing, reduced carbon footprint. |

| Reaction Efficiency | Often low atom economy due to byproducts. | Catalytic reactions designed for 100% atom economy. rsc.org | Maximal incorporation of starting materials into the product, minimal waste. |

Design of Novel Chiral Catalysts and Ligands Incorporating the Pyridyl Amine Motif

The pyridyl amine structure is a "privileged" scaffold in ligand design for asymmetric catalysis. acs.orgnih.gov The nitrogen atom of the pyridine ring and the amino group can chelate to a metal center, creating a well-defined chiral environment that can induce high stereoselectivity in a reaction. (R)-1-(6-bromopyridin-3-yl)ethanamine serves as an excellent starting point for a modular approach to ligand synthesis.

Emerging opportunities in this area include:

Modular Ligand Libraries : The bromine atom on the pyridine ring is a versatile synthetic handle for modification via cross-coupling reactions, allowing for the introduction of a wide array of steric and electronic diversity. This enables the creation of extensive libraries of P,N-ligands (Phosphorus, Nitrogen) or N,N-ligands, which can be tailored for specific metal-catalyzed reactions like hydrogenation, C-H activation, or cross-coupling. rsc.orgacs.org

C₂-Symmetric Catalysts : Synthesizing C₂-symmetric analogues based on the chiral pyrrolidine (B122466) backbone has proven effective in creating new nucleophilic catalysts. researchgate.net Applying this design principle to the this compound scaffold could lead to a new class of highly effective organocatalysts.

Multi-functional Catalysts : Incorporating additional functional groups, such as a urea (B33335) moiety, can introduce secondary interactions (e.g., hydrogen bonding) that enhance catalytic activity and selectivity. This has been explored in the design of chiral ionic liquids for use as both reaction media and catalysts. nih.gov

Exploration of New Reactivity Modes and Cascade Transformations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for rapidly building molecular complexity from simple starting materials. nih.gov The pyridyl amine motif can be strategically employed to trigger or participate in novel cascade sequences.

Future research will likely pursue:

Domino Reactions : Designing analogues of this compound that can act as organocatalysts for domino reactions, such as the Michael-aldol sequence, is a promising avenue. nih.gov The primary amine can form an enamine intermediate to initiate the cascade, while the chiral backbone controls the stereochemical outcome.

Palladium-Catalyzed Cascades : Substrates incorporating the pyridyl amine scaffold can be designed to undergo complex palladium-catalyzed transformations. For instance, a diverted Tsuji–Trost sequence followed by an intramolecular cycloaddition can lead to the rapid assembly of complex, stereodefined tetracyclic amines. nih.gov

Ring Expansion and Rearrangement Cascades : The amine functionality can act as an internal nucleophilic catalyst to facilitate novel cyclization/ring expansion cascade sequences, providing access to medium-sized rings which are often challenging to synthesize. researchgate.net

Integration with High-Throughput Screening and Automated Synthesis Methodologies

The discovery of new catalysts and the optimization of reaction conditions are often labor-intensive, trial-and-error processes. High-throughput screening (HTS) and automated synthesis platforms offer a way to dramatically accelerate this research. unchainedlabs.com

Key opportunities include:

Rapid Ligand and Catalyst Screening : By preparing a library of analogues of this compound with systematic variations at the bromo- and amino- positions, HTS techniques can be used to rapidly evaluate their performance in a wide range of catalytic reactions. nih.gov This allows for the swift identification of "hits"—ligand/catalyst systems that show high activity and selectivity for a particular transformation. unchainedlabs.com

Reaction Optimization : Automated platforms can systematically vary multiple reaction parameters simultaneously (e.g., catalyst, solvent, base, temperature), allowing for a comprehensive mapping of the reaction landscape. This approach can quickly pinpoint the optimal conditions for a given transformation, maximizing yield and enantioselectivity. unchainedlabs.com

Discovery of New Transformations : HTS can be employed in an exploratory fashion to screen for unexpected reactivity, potentially uncovering entirely new applications for catalysts derived from the chiral pyridyl amine scaffold.

Advanced Computational Design and Prediction of Novel Chiral Pyridyl Amine Derivatives

Computational chemistry has become an indispensable tool in modern catalyst design, enabling a more rational, prediction-driven approach to research. Instead of relying solely on empirical screening, computational models can guide synthetic efforts toward the most promising candidates.

Future advancements will be driven by:

Predictive Statistical Modeling : Techniques like multivariate linear regression (MLR) analysis can be used to develop mathematical models that correlate catalyst structure with reaction outcomes, such as enantioselectivity. acs.orgnih.gov By training these models on a carefully designed dataset of reactions using different pyridyl amine-based catalysts, researchers can accurately predict the performance of new, unsynthesized analogues. researchgate.net This approach has successfully guided the extension of asymmetric reactions to new substrate classes. nih.gov

Density Functional Theory (DFT) Calculations : DFT studies can provide deep mechanistic insights into how a catalyst operates. rsc.org By modeling transition states, researchers can understand the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that determine stereoselectivity. nih.gov This knowledge can then be used to rationally design next-generation catalysts with improved performance.

Machine Learning and AI : As more data is generated from HTS and computational studies, machine learning algorithms can be trained to identify complex structure-activity relationships that may not be obvious to human researchers. This will enable the in silico design of highly optimized chiral pyridyl amine derivatives for specific applications.

| Computational Technique | Application in Pyridyl Amine Research | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition state geometries. rsc.org | Rational design of catalysts with enhanced stereocontrol. |

| Multivariate Linear Regression (MLR) | Developing predictive models for enantioselectivity based on catalyst/substrate parameters. acs.orgnih.gov | Accelerated reaction development and efficient exploration of scope. researchgate.net |

| Machine Learning (ML) | Identifying complex structure-activity relationships from large datasets. | In silico design of novel catalysts with optimized properties. |

Q & A

Q. Key Data :

| Purity | CAS Number | Molecular Formula |

|---|---|---|

| 97% | 1213594-37-6 | C₇H₉BrN₂ |

| Source: BLD Pharm Ltd. |

Basic: How is the stereochemical configuration of this compound confirmed?

Answer:

- X-ray crystallography : Single-crystal analysis using programs like SHELXL () provides unambiguous confirmation of the (R)-configuration .

- Optical rotation : Compare experimental [α]D values with literature data for enantiomeric purity .

- Chiral derivatization : Use of chiral NMR shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of NMR signals .

Intermediate: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR :

- Mass Spectrometry : Exact mass = 215.9978 (C₇H₉BrN₂⁺), matching theoretical m/z .

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-Br (~650 cm⁻¹) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

The 6-bromo group on the pyridine ring enables:

- Suzuki-Miyaura coupling : Pd-catalyzed coupling with boronic acids to form biaryl derivatives .

- Buchwald-Hartwig amination : Substitution with amines for functionalized pyridines .

- SNAr reactions : Selective displacement under basic conditions due to electron-withdrawing pyridine ring .

Challenge : Competing dehalogenation under harsh conditions requires optimization of catalysts (e.g., Pd(OAc)₂/XPhos) .

Advanced: How can computational methods predict the compound’s physicochemical properties?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br (~65 kcal/mol) to predict stability .

- LogP prediction : Tools like MarvinSketch estimate logP ≈ 1.8, indicating moderate hydrophobicity .

- pKa estimation : The NH₂ group has a predicted pKa ~9.5, influencing solubility in acidic media .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential amine volatility .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Note : No ecotoxicological data are available; assume toxicity and avoid environmental release .

Intermediate: How is this compound utilized in medicinal chemistry research?

Answer:

- Building block : Synthesize kinase inhibitors or GPCR-targeting molecules via bromine substitution .

- Chiral ligand : Coordinate to metals (e.g., Ru, Pd) in asymmetric catalysis .

- Metabolite analog : Study cytochrome P450 interactions using bromine as a spectroscopic probe .

Advanced: How to resolve contradictions in reaction yields during scale-up?

Answer:

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent, catalyst loading) via statistical models .

- Kinetic profiling : Monitor intermediates via LC-MS to identify bottlenecks (e.g., dehalogenation) .

- Purification traps : Use scavenger resins (e.g., QuadraPure™) to remove Pd residues post-coupling .

Intermediate: What are the stability concerns under varying pH conditions?

Answer:

- Acidic conditions : Protonation of NH₂ increases solubility but may hydrolyze C-Br bonds at pH < 2 .

- Basic conditions : Risk of dehydrohalogenation (elimination) at pH > 10 .

- Storage recommendation : Neutral pH (6–8) in anhydrous solvents (e.g., DMF, THF) .

Advanced: How to validate enantiopurity in absence of chiral HPLC?

Answer:

- Mosher’s method : Derivatize with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze ¹H NMR splitting .

- Circular Dichroism (CD) : Compare CD spectra with a known (R)-enantiomer reference .

- Polarimetric titration : Measure optical rotation at multiple concentrations to rule out racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.